molecular formula C18H18FN5O2S B2546132 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide CAS No. 898605-61-3

2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide

Cat. No.: B2546132
CAS No.: 898605-61-3
M. Wt: 387.43
InChI Key: WEQMRBXJKWSNJT-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-based acetamide derivative featuring a 4-methoxyphenylmethyl substituent at the 5-position of the triazole ring and a 2-fluorophenyl group attached to the acetamide nitrogen. Its molecular framework combines sulfanyl and acetamide moieties, which are common in pharmacologically active molecules targeting inflammation, microbial infections, and enzyme inhibition . The presence of electron-donating (methoxy) and electron-withdrawing (fluorine) groups suggests tunable electronic properties that may influence bioavailability and target binding .

Properties

IUPAC Name

2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2S/c1-26-13-8-6-12(7-9-13)10-16-22-23-18(24(16)20)27-11-17(25)21-15-5-3-2-4-14(15)19/h2-9H,10-11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQMRBXJKWSNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the nitro groups, converting them into amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced triazole derivatives.

    Substitution: Functionalized aromatic compounds with various substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways and mechanisms.

Medicine

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its triazole ring and functional groups are known to exhibit antimicrobial, antifungal, and anticancer activities. Researchers are exploring its efficacy in treating various diseases and conditions.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and the functional groups allow the compound to bind to enzymes and receptors, modulating their activity. This binding can inhibit or activate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) at the 5-position enhance metabolic stability but may reduce solubility .
  • Bulky substituents (e.g., 4-butylphenyl) increase hydrophobicity, affecting membrane permeability .

Physicochemical Properties

Comparative data for selected compounds (Table 2):

Compound Name Melting Point (°C) LogP Water Solubility (mg/mL) Synthetic Yield (%)
Target Compound Not reported 3.2* 0.15* 45–55†
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide 216–217 2.8 0.08 47
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 242–243 4.1 0.03 55

*Predicted using ChemDraw. †Estimated based on analogous syntheses .

Key Observations :

  • The target compound’s moderate LogP (~3.2) suggests balanced lipophilicity for oral absorption.
  • Lower solubility compared to hydroxyl-containing analogues (e.g., AM33) correlates with reduced polar surface area .

Anti-inflammatory and Anti-exudative Activity

  • Analogues with electron-withdrawing groups (e.g., 3.1–3.21 series) exhibited 40–60% inhibition of edema in carrageenan-induced rat paw models at 10 mg/kg, comparable to diclofenac (8 mg/kg) .
  • The target compound’s 4-methoxyphenylmethyl group may enhance anti-inflammatory efficacy by modulating COX-2 selectivity, though direct data are lacking .

Antimicrobial Activity

  • Derivatives with pyridin-4-yl substituents (e.g., KA3, KA14) showed MIC values of 8–16 µg/mL against S. aureus and E. coli, attributed to enhanced membrane disruption .
  • The 2-fluorophenyl group in the target compound may improve Gram-positive activity due to increased penetration .

Enzyme Inhibition

  • AM33 (Ki = 12 nM against HIV-1 RT) outperformed nevirapine (Ki = 120 nM), highlighting the role of 2-hydroxyphenyl in active-site binding .
  • The target compound’s methoxy group may mimic hydroxyl interactions but requires verification via crystallography .

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